N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine
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Overview
Description
Reagents: Pyrrolidine, ethyl chloroformate
Conditions: Base-catalyzed reaction, typically using triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the nitro group and the pyrrolidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Benzimidazole Core
Reagents: o-phenylenediamine, formic acid
Conditions: Reflux in formic acid
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Step 2: Nitration
Reagents: Nitric acid, sulfuric acid
Conditions: Controlled temperature to avoid over-nitration
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenating agents, Lewis acids
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of halogenated benzimidazole derivatives
Scientific Research Applications
N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
Benzimidazole derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine is unique due to the combination of its nitro group, pyrrolidine ring, and benzimidazole core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
832102-80-4 |
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Molecular Formula |
C14H19N5O2 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-methyl-6-nitro-N-(2-pyrrolidin-1-ylethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H19N5O2/c1-17(8-9-18-6-2-3-7-18)14-15-12-5-4-11(19(20)21)10-13(12)16-14/h4-5,10H,2-3,6-9H2,1H3,(H,15,16) |
InChI Key |
SVQXWEDLLNBSSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCCC1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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